molecular formula C7H11N3 B12973417 (R)-4-(1-Aminoethyl)pyridin-2-amine

(R)-4-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12973417
M. Wt: 137.18 g/mol
InChI Key: SNGUWLZYTZKVAD-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)pyridin-2-amine may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives with varying degrees of saturation.

    Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

®-4-(1-Aminoethyl)pyridin-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry

In the industrial sector, ®-4-(1-Aminoethyl)pyridin-2-amine is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Aminoethyl)pyridin-2-amine: The enantiomer of the compound with different stereochemistry.

    4-(1-Aminoethyl)pyridine: A compound lacking the chiral center.

    2-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.

Uniqueness

®-4-(1-Aminoethyl)pyridin-2-amine is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1

InChI Key

SNGUWLZYTZKVAD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)N)N

Canonical SMILES

CC(C1=CC(=NC=C1)N)N

Origin of Product

United States

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